REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[CH:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:11][C:12](O)=O.S(Cl)(Cl)=O.[CH:25]([NH:28][CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-]>ClCCl.CCOCC>[CH:25]([N:28]([CH2:12][CH2:11][CH:10]([C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26] |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C)C(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The excess of thionyl chloride is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
the remaining material is treated with water
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
Excess of hydride is destroyed by the careful addition of water
|
Type
|
CUSTOM
|
Details
|
the ether layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
ADDITION
|
Details
|
is added to a solution of excess fumaric acid in ether
|
Type
|
CUSTOM
|
Details
|
The precipitated salt is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from 2-propanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[CH:10]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:11][C:12](O)=O.S(Cl)(Cl)=O.[CH:25]([NH:28][CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26].[H-].[Al+3].[Li+].[H-].[H-].[H-]>ClCCl.CCOCC>[CH:25]([N:28]([CH2:12][CH2:11][CH:10]([C:4]1[CH:5]=[C:6]([CH3:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:29]([CH3:31])[CH3:30])([CH3:27])[CH3:26] |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C)C(CC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The excess of thionyl chloride is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The remaining crude 3-(2-methoxy-5-methylphenyl)3-phenylpropionyl chloride is dissolved in 50 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
the remaining material is treated with water
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
Excess of hydride is destroyed by the careful addition of water
|
Type
|
CUSTOM
|
Details
|
the ether layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solution
|
Type
|
ADDITION
|
Details
|
is added to a solution of excess fumaric acid in ether
|
Type
|
CUSTOM
|
Details
|
The precipitated salt is collected
|
Type
|
CUSTOM
|
Details
|
crystallized from 2-propanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |